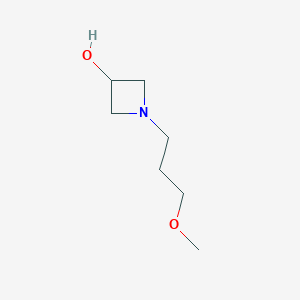

1-(3-Methoxypropyl)azetidin-3-ol

Description

Properties

IUPAC Name |

1-(3-methoxypropyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-10-4-2-3-8-5-7(9)6-8/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCVJWQHXNIEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

- Substituent Effects on Bioactivity: The 3-methoxypropyl group (present in the target compound and Prucalopride) enhances metabolic stability and membrane permeability due to its moderate hydrophobicity and ether linkage . In contrast, the benzothiophen-ethoxypropyl substituent introduces aromaticity and bulk, enabling interaction with neurological targets (e.g., neuroprotectant activity via unknown mechanisms) . Cyclopropylsulfonyl groups (e.g., in JAK inhibitors) likely improve binding affinity to kinase domains through sulfone-mediated hydrogen bonding and steric effects .

Ring Size and Reactivity :

- Azetidine (4-membered ring) derivatives exhibit higher ring strain and reactivity compared to piperidine (6-membered) analogs. For example, 1-(3-Methoxypropyl)piperidin-4-one (MW 171.24) serves as a bispidine precursor in anticancer research, whereas azetidine-based compounds prioritize compactness for CNS penetration .

Preparation Methods

N-Alkylation of Azetidin-3-ol

One common method is the alkylation of azetidin-3-ol or its protected derivatives with 3-methoxypropyl electrophiles such as 3-methoxypropyl mesylate or 3-methoxypropyl bromide under basic conditions.

- Starting material: Azetidin-3-ol or N-protected azetidin-3-ol

- Alkylating agent: 3-Methoxypropyl mesylate or 3-methoxypropyl bromide

- Base: Triethylamine or sodium hydride to deprotonate the azetidine nitrogen

- Solvent: Aprotic solvents such as dichloromethane or acetonitrile

- Conditions: Stirring at room temperature or mild heating (25–60°C) for several hours

- Work-up: Extraction with organic solvents, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure

- Purification: Silica gel chromatography or recrystallization

This method allows selective N-alkylation without affecting the hydroxyl group at the 3-position.

Cyclization Route via Haloalcohol Precursors

Another approach involves the intramolecular cyclization of amino alcohol precursors that contain the 3-methoxypropyl substituent.

- Starting materials: 3-Methoxypropyl-substituted amino alcohols or haloalcohols

- Cyclization agent: Base such as sodium hydroxide or potassium carbonate to promote ring closure

- Solvent: Water or organic solvents like methanol or ethanol

- Conditions: Heating (50–80°C) for several hours to facilitate cyclization to the azetidine ring

- Work-up: Neutralization, extraction, drying, and solvent removal

- Purification: Crystallization or chromatography

This method can yield azetidin-3-ol derivatives with the desired N-substitution in one step.

Detailed Research Findings and Example Protocols

Example from Patent WO2000063168A1

- Step 1: Preparation of azetidine intermediate by reaction of N-t-butyl-O-trimethylsilylazetidine with hydrochloric acid, followed by neutralization and extraction.

- Step 2: Alkylation of azetidine intermediate with mesylate derivatives under mild heating (55–60°C) for 12 hours.

- Step 3: Purification by extraction and drying, followed by crystallization to yield azetidine derivatives as white crystalline solids with yields around 60–70%.

- Step 4: Hydrogenation or further functional group transformations as needed for specific derivatives.

This patent describes conditions for N-alkylation and subsequent purification steps that can be adapted for this compound synthesis.

Example from Patent EP0161722B1

- Cyclization Reaction: The patent describes cyclization of 3-halo-1-substituted propanol derivatives in the presence of bases such as triethylamine to form azetidine-3-ol derivatives.

- Reaction Conditions: Heating under reflux in solvents like toluene or acetonitrile.

- Use of Phase Transfer Catalysts: To improve yields and reaction rates.

- Purification: Filtration, extraction, and chromatographic techniques.

- Yields: Typically moderate to high, depending on substituents and conditions.

This method is applicable for preparing various 1-substituted azetidine-3-ol derivatives, including those with methoxypropyl substituents.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Alkylation | Azetidin-3-ol | 3-Methoxypropyl mesylate, triethylamine, DCM, 25–60°C, 12 h | Straightforward, selective N-alkylation | 60–75 | Requires pure azetidin-3-ol substrate |

| Cyclization of Haloalcohol | 3-Methoxypropyl-substituted amino alcohol | Base (NaOH, K2CO3), reflux in ethanol or toluene | One-step ring closure | 50–70 | May require phase transfer catalyst |

| Hydrogenation (for derivatives) | N-Benzyl or protected azetidine derivatives | Pd/C catalyst, H2 pressure, methanol, 40–60°C | Useful for deprotection or modifications | 65–80 | For further functional group manipulation |

Notes on Purification and Characterization

- Purification is commonly achieved by silica gel chromatography using mixtures of ethyl acetate and hexanes.

- Crystallization from solvents like methanol or methyl tert-butyl ether yields pure hydrochloride salts.

- Characterization typically involves NMR spectroscopy to confirm substitution patterns and purity.

- Hydrogenation steps (if applicable) use palladium hydroxide on carbon under controlled hydrogen pressure to remove protecting groups or reduce intermediates.

Q & A

Q. What are the standard synthetic routes for 1-(3-Methoxypropyl)azetidin-3-ol, and how are intermediates characterized?

The synthesis typically involves coupling a 3-methoxypropyl group to an azetidin-3-ol scaffold. For example, a patented method (EP2348022) describes reacting azetidin-3-ol derivatives with halogenated intermediates under basic conditions . Key intermediates are characterized via H NMR and C NMR to confirm regioselectivity, as demonstrated in related azetidine syntheses (e.g., monitoring coupling efficiency via δ 3.38–3.20 ppm for methoxypropyl protons) . Mass spectrometry (MS) with ESI ionization (e.g., m/z 253.60 [M+H]) is critical for molecular weight validation .

Q. How is the purity of this compound validated in preclinical studies?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard, while gas chromatography (GC-MS) may be used for volatile derivatives. Reagent-grade solvents and silica gel chromatography are employed to achieve ≥95% purity, as seen in analogous neuroprotective compound preparations .

Q. What in vitro models are used to screen neuroprotective activity of this compound?

Primary neuronal cultures exposed to oxidative stressors (e.g., HO) or mitochondrial toxins (e.g., rotenone) are common. Cell viability is assessed via MTT assays, and mitochondrial membrane potential is quantified using JC-1 dye. These methods align with studies on T-817MA, a derivative showing neuroprotection in murine models .

Advanced Research Questions

Q. What experimental strategies address contradictions in neuroprotective efficacy across different animal models?

Discrepancies may arise due to blood-brain barrier (BBB) permeability variations. Pharmacokinetic profiling (e.g., LC-MS/MS for plasma and brain tissue) is essential. For instance, T-817MA (a related azetidine derivative) showed dose-dependent neuroprotection in MPTP-induced Parkinson’s models but required adjustments for optimal BBB penetration . Comparative studies using transgenic mice (e.g., tauopathy models) further validate target engagement .

Q. How can synthetic pathways be optimized for scalable production while minimizing impurities?

Catalytic methods (e.g., Pd-mediated cross-coupling) reduce byproducts. A patent (EP2348022) highlights the use of phase-transfer catalysts to enhance reaction efficiency at lower temperatures (25–50°C) . Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time, ensuring ≥99.5% purity as required for neuropharmacological agents .

Q. What mechanistic insights link this compound to mitochondrial dynamics in brain injury?

In subarachnoid hemorrhage (SAH) models, this compound (via derivative T-817MA) modulates mitochondrial fission/fusion proteins (e.g., DRP1, OPA1) and enhances Sirt1 expression, as shown by Western blot and immunofluorescence. Seahorse assays reveal improved ATP production and oxygen consumption rates in injured neurons .

Q. How do structural modifications (e.g., methoxypropyl chain length) impact biological activity?

Structure-activity relationship (SAR) studies compare analogs with varying alkoxy chain lengths. For example, shortening the methoxypropyl group reduces BBB penetration, while elongation increases off-target effects. Computational docking (e.g., AutoDock Vina) predicts binding affinity to neurotrophic receptors like TrkB, guiding rational design .

Methodological Notes

- Contradictory Data Resolution : Cross-validate neuroprotective claims using orthogonal assays (e.g., TUNEL for apoptosis alongside mitochondrial function tests) .

- Regulatory Compliance : Follow ICH guidelines for impurity profiling (e.g., genotoxic nitrosamine limits) during synthesis scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.